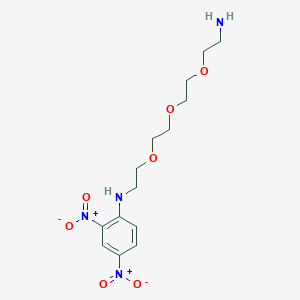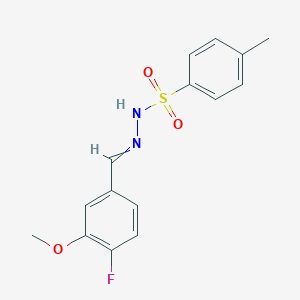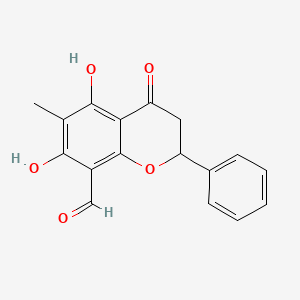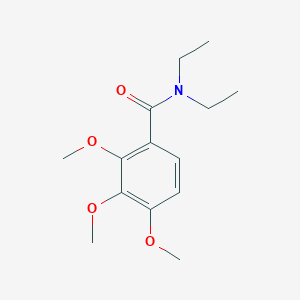
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline is a complex organic compound with a unique structure that includes multiple ethoxy groups and a dinitroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline typically involves multiple steps. One common method starts with the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-(2-(benzyloxy)ethoxy)ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation is performed to obtain 2-(2-(2-aminoethoxy)ethoxy)ethanol .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted products from nucleophilic substitution.
Applications De Recherche Scientifique
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The dinitroaniline moiety can undergo redox reactions, influencing cellular pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: A related compound with similar ethoxy groups but lacking the dinitroaniline moiety.
2-(2-(2-Azidoethoxy)ethoxy)ethanamine: Another similar compound used in the synthesis of more complex molecules.
Uniqueness
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline is unique due to its combination of ethoxy groups and a dinitroaniline moiety, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H22N4O7 |
|---|---|
Poids moléculaire |
358.35 g/mol |
Nom IUPAC |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H22N4O7/c15-3-5-23-7-9-25-10-8-24-6-4-16-13-2-1-12(17(19)20)11-14(13)18(21)22/h1-2,11,16H,3-10,15H2 |
Clé InChI |
RSSLKEPQOZRVQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14089275.png)



![2-(2-Hydroxyethyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089310.png)



![(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14089329.png)
![L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B14089331.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14089335.png)

![1-(3-Methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089338.png)
